Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Overview
Description
“Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-” is a chemical compound. It is an analogue of two known α7 nicotinic receptor agonists .
Synthesis Analysis
The synthesis of this compound involves the preparation of 21 diamines which are then acylated with aromatic carboxylic or oxycarbonic acids to produce 85 analogues of the parent drugs .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H17ClN2O . The molecular weight on an anhydrous basis is 301.21 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of diamines and their acylation with aromatic carboxylic or oxycarbonic acids .Physical And Chemical Properties Analysis
This compound is a solid and has a solubility of more than 10 mg/mL in DMSO . It should be stored in a desiccated condition at a temperature between 2-8°C .Scientific Research Applications
- N1-bicyclo[2.2.2]oct-2-ylbenzamide
- Application : This compound is a chemical structure with a molecular formula of CHNO. It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not provided in the source .
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N1-bicyclo[2.2.2]oct-2-ylbenzamide
- Application : This compound is a chemical structure with a molecular formula of CHNO. It has an average mass of 229.318 Da and a monoisotopic mass of 229.146667 Da .
- Methods : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results : The results or outcomes obtained from the use of this compound are not provided in the source .
-
- Application : Diazine alkaloids, which are two-nitrogen containing compounds, are used in a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- Methods : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines .
- Results : The results of these applications are diverse, as diazines are used in a wide range of treatments. For example, they are used in treatments for leukemia, breast cancer, idiopathic pulmonary fibrosis, and more .
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- Application : Pyrrolidine, a five-membered ring, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The review is planned based on the synthetic strategies used: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Future Directions
properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018122 | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- | |
CAS RN |
711085-63-1 | |
Record name | PNU-282987 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-282987 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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